2-Benzyl-4-chlorophenol
Overview
Description
Mechanism of Action
Target of Action
2-Benzyl-4-chlorophenol (BCP) primarily targets the oxidative phosphorylation process in cells . This process is crucial for the production of ATP, the main energy source for cellular functions.
Mode of Action
BCP acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production. This uncoupling effect is related to the degree of chlorination, with BCP being a strong inhibitor of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by BCP is the electron transport chain in mitochondria, which is part of oxidative phosphorylation . By uncoupling this process, BCP disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production and potentially causing cellular dysfunction.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BCP is limited. It has been reported that bcp is rapidly eliminated from the body
Result of Action
The disruption of ATP production by BCP can lead to a variety of cellular effects. These may include decreased cellular function, cell death, and potential toxic effects on the organism . BCP is also suspected of causing cancer and damaging fertility or the unborn child .
Action Environment
The action of BCP can be influenced by various environmental factors. For instance, in an anaerobic environment, the chlorine-based compound (PCP) would decrease the availability of oxygen, which may result in a reduction in respiration . Additionally, safety data suggests that BCP should be stored in a well-ventilated place to prevent harmful effects .
Biochemical Analysis
Biochemical Properties
2-Benzyl-4-chlorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to increase cytochrome P-450 content in the liver, which is crucial for the metabolism of many substances . Additionally, it decreases aryl hydrocarbon hydroxylase activity, affecting the detoxification processes in the liver . The compound’s interactions with these biomolecules highlight its potential impact on metabolic pathways and detoxification mechanisms.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It causes skin irritation and may lead to allergic reactions, indicating its impact on cellular signaling pathways related to inflammation and immune responses . The compound is also suspected of causing cancer and damaging fertility, suggesting it may influence gene expression and cellular metabolism in ways that promote carcinogenesis and reproductive toxicity . These effects underscore the importance of understanding the cellular mechanisms underlying its action.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. It can inhibit or activate enzymes involved in metabolic pathways, such as cytochrome P-450 . The compound’s ability to bind to specific biomolecules and alter their function is a key aspect of its mechanism of action. Additionally, it may cause changes in gene expression, leading to altered cellular functions and potential toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with chronic toxicity, including damage to organs such as the kidneys . These temporal effects highlight the need for careful monitoring and control of exposure levels in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, but higher doses can lead to significant adverse effects, including nephropathy and carcinogenesis . These dosage-dependent effects emphasize the importance of determining safe exposure levels to minimize toxicological risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . These enzymes facilitate the compound’s metabolism and detoxification, converting it into various metabolites excreted in urine and feces . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and potential toxicity. The compound’s distribution patterns are essential for understanding its pharmacokinetics and toxicological profile.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, influencing its interactions with cellular components and its overall biochemical effects. Understanding these localization mechanisms is vital for elucidating the compound’s mode of action at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clorophene is synthesized through the reaction of sodium or potassium pentoxide with benzyl chloride . The reaction typically involves the following steps:
Preparation of Sodium or Potassium Pentoxide: Sodium or potassium metal is reacted with oxygen to form the respective pentoxide.
Reaction with Benzyl Chloride: The pentoxide is then reacted with benzyl chloride under controlled conditions to produce Clorophene.
Industrial Production Methods: In industrial settings, Clorophene is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Clorophene undergoes various chemical reactions, including:
Oxidation: Clorophene can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: Clorophene can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Clorophene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an antimicrobial agent in chemical formulations.
Biology: Employed in microbiological studies to inhibit the growth of bacteria and fungi.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized as a preservative in cosmetics and personal care products
Comparison with Similar Compounds
Chloroprene: A monomer used in the production of polychloroprene (neoprene) rubber.
Dichlorophene: Another halogenated phenolic compound with similar antimicrobial properties.
Comparison:
Clorophene vs. Chloroprene: While Clorophene is primarily used for its antimicrobial properties, Chloroprene is mainly used in the production of synthetic rubber.
Clorophene vs. Dichlorophene: Both compounds have antimicrobial properties, but Clorophene is less toxic and more widely used in consumer products.
Clorophene’s unique combination of antimicrobial efficacy and relatively low toxicity makes it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-benzyl-4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKMMSIFQUPKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3184-65-4 (hydrochloride salt), 35471-49-9 (potassium salt) | |
Record name | Clorophene [USAN] | |
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DSSTOX Substance ID |
DTXSID5020154 | |
Record name | Clorophene | |
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Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992), White to light tan or pink solid; [Hawley] | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Record name | Clorophene | |
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Boiling Point |
320 to 324 °F at 3.5 mmHg (NTP, 1992), 160-162 °C at 3.5 mm Hg | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Record name | O-BENZYL-P-CHLOROPHENOL | |
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Flash Point |
370 °F (NTP, 1992) | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Highly sol in alcohol and other org solvents, In water, 149 mg/L at 25 °C | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Record name | O-BENZYL-P-CHLOROPHENOL | |
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Density |
1.22 (NTP, 1992) - Denser than water; will sink, 1.185 at 58 °C | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Vapor Pressure |
0.1 mmHg at 68 °F (NTP, 1992), 0.0000506 [mmHg], 1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/ | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Record name | Clorophene | |
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Color/Form |
White to light tan or pink flakes | |
CAS No. |
120-32-1 | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Record name | Clorophene [USAN] | |
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Record name | 2-Benzyl-4-chlorophenol | |
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Record name | CLOROPHENE | |
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Record name | O-BENZYL-P-CHLOROPHENOL | |
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Melting Point |
119.3 °F (NTP, 1992), 48.5 °C | |
Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism of action of 2-benzyl-4-chlorophenol is not fully elucidated in the provided research, it acts as a disinfectant, suggesting interference with essential cellular processes in microorganisms. [, , , ] Further research is needed to understand the specific molecular targets and downstream effects.
ANone: * Molecular Formula: C13H11ClO* Molecular Weight: 218.68 g/mol* Spectroscopic data: Infrared (IR) spectroscopy has been used to confirm the structure of the synthesized compound. []
ANone: Limited data is available on the stability of this compound under various conditions. Research suggests it can be effectively incorporated into polymeric micelles for disinfectant coatings on catheters, indicating some degree of stability and compatibility with certain materials. [] Further research is needed to explore its stability profile in different environments and its compatibility with a broader range of materials.
ANone: The provided research does not mention any catalytic properties or applications of this compound. It primarily focuses on its use as a disinfectant and analytical methods for its detection.
ANone: While the provided research does not detail specific computational chemistry studies on this compound, it highlights the use of process simulation software for optimizing the continuous extraction process. [] This suggests the potential for applying computational methods, such as QSAR modeling, to further investigate its properties and potential applications.
ANone: The provided research does not delve into specific SHE regulations for this compound. As a disinfectant, it falls under regulations governing the manufacture, use, and disposal of such substances. Further investigation is required to understand the specific regulatory guidelines and risk mitigation strategies associated with its production and application.
ANone: The provided research primarily focuses on the application of this compound as a disinfectant and does not provide detailed information regarding its PK/PD properties.
ANone: Research indicates this compound exhibits broad-spectrum antimicrobial activity. Studies have explored its efficacy against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae, using methods like Fractional Bactericidal Concentration (FBC) determination. [, , ]
ANone: While the provided research mentions this compound as a component in various applications like disinfectants and dry-cleaning agents, detailed toxicological data is limited. Further investigation is needed to establish a comprehensive safety profile, including potential long-term effects and any adverse reactions.
ANone: One study describes the incorporation of this compound into polymeric micelles for coating catheters. [] This approach highlights a potential drug delivery system for localized and sustained release of the compound.
ANone: The available research does not mention specific biomarkers associated with this compound. Further research is needed to explore potential biomarkers for monitoring its efficacy, predicting treatment response, or identifying any adverse effects.
ANone: Several analytical techniques have been employed for the analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like PDA [, , ], has been used for the separation, identification, and quantification of this compound in various matrices, including disinfectants and cosmetics.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been utilized for the analysis of this compound in cosmetics after suitable extraction and derivatization procedures. [, ]
- Ultrasound-Assisted Extraction (UAE): This method has been combined with SPME and GC-MS for the determination of this compound in river sediment samples. []
ANone: While the research primarily focuses on the applications of this compound, it highlights its presence in river sediment [] indicating its release into the environment. The ecological impact of this compound, its bioaccumulation potential, and degradation pathways require further investigation. Research into effective bioremediation strategies and alternative, more environmentally friendly disinfectants is crucial for mitigating any negative impacts.
ANone: While the research mentions the use of various analytical techniques like HPLC and GC-MS for this compound analysis, detailed validation procedures are not explicitly described. Validation of these methods typically involves assessing parameters like accuracy, precision, linearity, recovery, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical data. []
ANone: The specific quality control and assurance measures employed for this compound-containing products depend on the intended application and relevant regulatory requirements. These measures may include:
ANone: The provided research does not address the immunogenicity of this compound. Further studies are needed to investigate its potential to induce an immune response and explore any strategies for mitigating or modulating immunogenicity if required.
ANone: The provided research does not delve into the specific interactions of this compound with drug transporters, drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further research is needed to understand these aspects.
ANone: While the research does not directly compare alternatives, it acknowledges the continuous search for environmentally friendly and effective disinfectants. [, ] Identifying and evaluating suitable substitutes with improved safety profiles and reduced environmental impact is an active area of research.
ANone: Continued research on this compound would benefit from:
ANone: While the provided research does not offer a historical overview, it highlights its long-standing use as a disinfectant [, ] and its presence in various formulations. [, ] Tracing back its initial discovery, synthesis methods, and evolving applications could provide valuable historical context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.